3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, also known as DBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential to inhibit the activity of BRD4, a protein that plays a crucial role in cancer cell growth and proliferation. DBET is a small molecule that has shown promising results in preclinical studies and has the potential to be developed into a new class of cancer therapeutics.
Mechanism of Action
3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile works by binding to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression. This results in the downregulation of key oncogenic pathways, leading to reduced cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has been shown to have potent anti-cancer activity in preclinical models, with minimal toxicity to normal cells. In addition to its anti-cancer effects, 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to reduce side effects associated with traditional chemotherapy. However, one of the limitations of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is its poor solubility, which may limit its clinical development.
Future Directions
There are several future directions for research on 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile. One area of interest is the development of more potent and selective analogs of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, which may have improved anti-cancer activity and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, which may help to identify patients who are most likely to benefit from treatment. Finally, there is also interest in exploring the potential of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methods
The synthesis of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile involves a multi-step process that begins with the reaction of 2-ethylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoyl chloride to form the key intermediate, which is subsequently reacted with 3,6-diamino-2-chloropyridine and potassium cyanide to yield 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile.
Scientific Research Applications
3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the activity of BRD4, a protein that plays a crucial role in cancer cell growth and proliferation. Inhibition of BRD4 by 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile leads to the downregulation of key oncogenic pathways, resulting in reduced cancer cell growth and proliferation. 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-2-10-11(8-18)16(20)21-17-12(10)13(19)15(23-17)14(22)9-6-4-3-5-7-9/h3-7H,2,19H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDVPMTFGYFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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